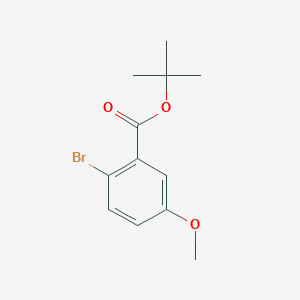

![molecular formula C14H11BrO3 B1328839 3-[(3-Bromobenzyl)oxy]benzoic acid CAS No. 1021144-73-9](/img/structure/B1328839.png)

3-[(3-Bromobenzyl)oxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-[(3-Bromobenzyl)oxy]benzoic acid is a brominated benzoic acid derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated aromatic compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 3-[(3-Bromobenzyl)oxy]benzoic acid.

Synthesis Analysis

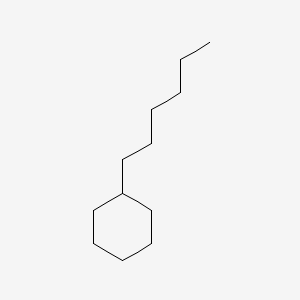

The synthesis of brominated aromatic compounds can be achieved through various methods, including free radical reactions as demonstrated in the synthesis of 2-(bromomethyl) benzoic acid using 2-methylbenzoic and bromine . Similarly, the synthesis of 3-[(3-Bromobenzyl)oxy]benzoic acid could potentially be carried out by a free radical halogenation of a methylbenzoic acid derivative, followed by the introduction of the benzyloxy group.

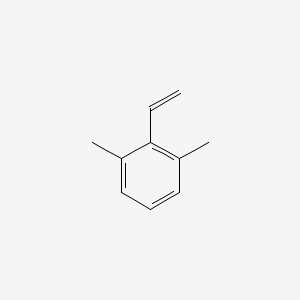

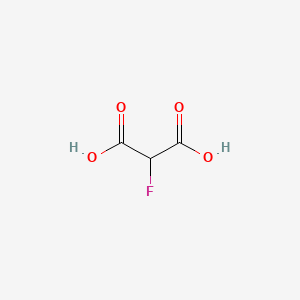

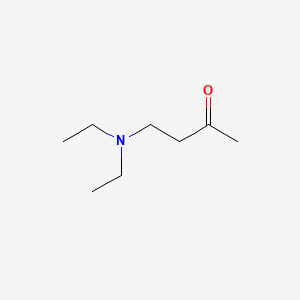

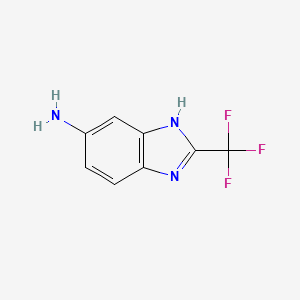

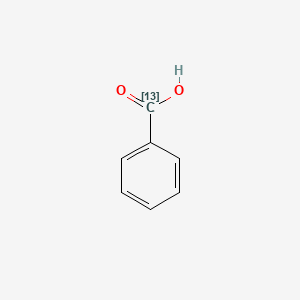

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be characterized using techniques such as X-ray diffraction, as seen in the structural analysis of related compounds . These studies reveal that the presence of bromine can influence the molecular conformation and intermolecular interactions due to its size and electron-withdrawing nature.

Chemical Reactions Analysis

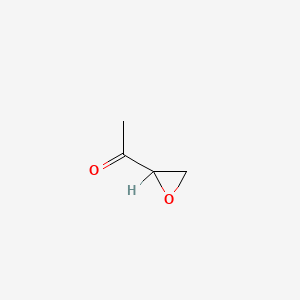

Brominated aromatic compounds can participate in various chemical reactions, including palladium-catalyzed nucleophilic addition/oxidative annulation, which is used to construct functionalized isocoumarins . The bromine atom serves as a good leaving group in nucleophilic substitution reactions, which could be relevant for further functionalization of 3-[(3-Bromobenzyl)oxy]benzoic acid.

Physical and Chemical Properties Analysis

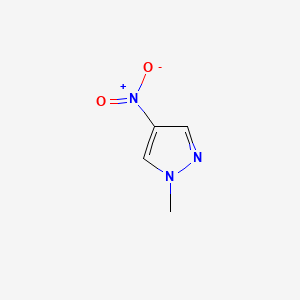

The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of substituents. For instance, the introduction of a bromine atom can affect the compound's melting point, solubility, and reactivity . The electronic properties, such as ionization energy, hardness, and electrophilicity, can be predicted using computational methods like density functional theory (DFT) . These properties are crucial for understanding the reactivity and potential applications of 3-[(3-Bromobenzyl)oxy]benzoic acid.

Applications De Recherche Scientifique

Antibacterial Activity

3-Hydroxy benzoic acid derivatives, closely related to 3-[(3-Bromobenzyl)oxy]benzoic acid, exhibit a range of biological properties including antimicrobial activity. A study by (Satpute, Gangan, & Shastri, 2018) synthesized novel ester/hybrid derivatives of 3-Hydroxy benzoic acid, testing their potential antibacterial properties.

Antioxidant and Enzyme Inhibition

Bromophenols synthesized from benzoic acids, such as 3-[(3-Bromobenzyl)oxy]benzoic acid, have been shown to have significant antioxidant activities. These compounds also exhibit inhibitory actions against metabolic enzymes like acetylcholinesterase and carbonic anhydrase, as explored by (Öztaşkın et al., 2017).

Inhibitory Activity in Drug Development

Compounds structurally similar to 3-[(3-Bromobenzyl)oxy]benzoic acid have been used in the synthesis of drug candidates targeting glutamate carboxypeptidase II, an enzyme associated with neurological disorders. This application is detailed in the work by (Teus et al., 2007).

Food and Environmental Applications

Benzoic acid and its derivatives, including 3-[(3-Bromobenzyl)oxy]benzoic acid, are widely used as preservatives in food, cosmetics, and pharmaceuticals due to their antibacterial and antifungal properties. They are also present naturally in plant and animal tissues, as discussed by (del Olmo, Calzada, & Nuñez, 2017).

Chemical Reactivity and Synthesis

The chemical reactivity of benzoic acid derivatives, closely related to 3-[(3-Bromobenzyl)oxy]benzoic acid, has been studied for various synthetic applications, including the development of novel compounds with potential biological activity. Research by (Yadav et al., 2022) delves into the structure, vibrational analysis, and reactivity descriptors of similar compounds.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(3-bromophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCMIELTDWJUDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Bromobenzyl)oxy]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)